molecular formula C23H11F3N2O3S2 B2463167 2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione CAS No. 477859-31-7

2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione

Cat. No. B2463167
M. Wt: 484.47
InChI Key: PZUVORXORYRKBK-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C23H11F3N2O3S2 and its molecular weight is 484.47. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors

One significant application of benzo[de]isoquinoline derivatives is in the development of chemosensors. For instance, Zhang et al. (2020) developed 1,8-naphthalimide derivatives that function as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This application highlights the potential of benzo[de]isoquinoline derivatives in environmental and analytical chemistry (Zhang, F. Zhang, Ding, & Gao, 2020).

Hetero-Diels–Alder Reactions

Velikorodov et al. (2017) demonstrated the use of thiazolidine derivatives in Hetero-Diels–Alder reactions, showcasing their potential in organic synthesis. This research underscores the versatility of these compounds in synthetic chemistry, particularly in the creation of novel organic molecules (Velikorodov, Shustova, & Kovalev, 2017).

Cyclization Reactions

Zborovskii et al. (2011) explored cyclization reactions of benzo[de]isoquinoline-1,3-dione derivatives. This research provides insights into novel methods for synthesizing complex organic structures, which can be crucial in pharmaceutical and chemical industries (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Electroluminescent Applications

Dobrikov et al. (2011) synthesized new low-molecular weight compounds, including benzo[de]isoquinoline-1,3-dione derivatives, for potential application in organic light-emitting devices. This illustrates the potential of these compounds in the field of optoelectronics and display technology (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Pharmaceutical Research

In the realm of pharmaceutical research, several studies have explored the antimicrobial properties of benzo[de]isoquinoline-1,3-dione derivatives. For example, Jat et al. (2006) synthesized and evaluated the antimicrobial efficacy of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives. This research contributes to the ongoing search for new antimicrobial agents (Jat, Salvi, Talesara, & Joshi, 2006).

Electrophilic Cyclization

Kut et al. (2020) explored the intramolecular electrophilic cyclization of related compounds, providing valuable insights into novel synthetic pathways that could be useful in creating complex organic molecules for various applications (Kut, Onysko, & Lendel, 2020).

properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11F3N2O3S2/c24-23(25,26)16-10-2-1-5-13(16)11-17-21(31)28(22(32)33-17)27-19(29)14-8-3-6-12-7-4-9-15(18(12)14)20(27)30/h1-11H/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUVORXORYRKBK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione

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